molecular formula C11H11I2NO4 B032291 N-Acetyl-3,5-diiodo-L-tyrosine CAS No. 1027-28-7

N-Acetyl-3,5-diiodo-L-tyrosine

Cat. No. B032291
CAS RN: 1027-28-7
M. Wt: 475.02 g/mol
InChI Key: CDXURJOCZAIXFK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Acetyl-3,5-diiodo-L-tyrosine and related compounds involves complex organic reactions, including halogenation and acetylation. For instance, protected 3-iodotyrosine can undergo tandem Miyaura borylation-Suzuki coupling to yield dityrosine derivatives, which is a related process that could be adapted for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine by incorporating acetylation steps (Ojia Skaff et al., 2005).

Scientific Research Applications

  • RNA-Protein Interaction Studies : This compound is used for selective protein modification, aiding in the study of RNA-protein interactions. This technique provides a versatile tool for post-synthesis peptide modification and creating biophysical probes (Tamilarasu et al., 2001).

  • Neonatal Nutrition : In neonatal nutrition, particularly for preterm neonates, acetylated amino acid solutions including N-Acetyl-3,5-diiodo-L-tyrosine improve the stability and solubility of essential amino acids, allowing for higher concentrations in nutritional formulations (van Goudoever et al., 1994).

  • Insect Metabolism : This compound plays a role in the metabolism of tyrosine in insects, leading to the biogenesis of N-acetyldopamine, crucial for puparium formation (Sekeris & Karlson, 1962).

  • Hypertension Treatment : Synthesized from molecules of L-tyrosine, derivatives of this compound have been used to create novel inhibitors of angiotensin I converting enzyme, offering potential treatments for hypertension (Nishiyama, Suzuki & Yamamura, 1989).

  • Cancer Research : Studies have shown that genistein and nocodazole may induce de-N-acetyl-ganglioside expression in human melanoma cells, possibly impacting cellular proliferation and tyrosine phosphokinase reactions (Sjoberg et al., 1995).

  • Protein Modification : O-acetyltyrosine, a derivative, is used for site-specific modifications in proteins, particularly in studying free and buried tyrosyl residues (Riordan & Vallee, 1967).

  • Chemical Synthesis : Optimal conditions for the iodization of iodine monochloride can lead to a high yield of 3,5-diiodo-L-tyrosine, showcasing its significance in chemical synthesis (Min, 2010).

  • Enzyme-Substrate Reaction Studies : Nuclear magnetic resonance has been used to study enzyme-substrate reactions involving this compound, providing insights into substrate strain at enzyme attack sites (Robillard, Shaw & Shulman, 1974).

Safety And Hazards

When handling N-Acetyl-3,5-diiodo-L-tyrosine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion, do not induce vomiting and seek immediate medical assistance .

properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXURJOCZAIXFK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305606
Record name N-Acetyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3,5-diiodo-L-tyrosine

CAS RN

1027-28-7
Record name N-Acetyl-3,5-diiodo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3,5-diiodo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-3,5-diiodo-L-tyrosine
Reactant of Route 2
N-Acetyl-3,5-diiodo-L-tyrosine
Reactant of Route 3
N-Acetyl-3,5-diiodo-L-tyrosine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-3,5-diiodo-L-tyrosine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-3,5-diiodo-L-tyrosine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-3,5-diiodo-L-tyrosine

Citations

For This Compound
45
Citations
WE Mayberry, JE Rall, M Berman, D Bertoli - Biochemistry, 1965 - ACS Publications
WE Mayberry, f JE Rail, M. Berman, and D. Bertoli abstract: The kinetics of the iodination of V-acetyl-L-tyrosine and V-acetyl-3-iodo-L-tyrosine has been studied in a pH-Stat system. A …
Number of citations: 24 pubs.acs.org
J Oehlke, H Niedrich, HJ Zöpfl… - Journal of Labelled …, 1989 - Wiley Online Library
During the catalytic dehalodeuteration of N‐acetyl‐3,5‐di‐iodo‐L‐tyrosine amide solvent hydrogen was incorporated instead of deuterium up to an order of 70%. The major part of the …
EC Jorgensen, JAW Reid - Journal of Medicinal Chemistry, 1965 - ACS Publications
IN'= CHy Ry·- H phenolic “outer ring” have includedmethyl, ethyl, isopropyl, isobutyl, and eyclohexyl. 3” 6 The l-3'-methyl analog (Ie) was twice as active as thyroxine (la) and 44% as …
Number of citations: 26 pubs.acs.org
P Bovonsombat, P Khanthapura, MM Krause… - Tetrahedron …, 2008 - Elsevier
The combination of catalytic amounts of p-toluenesulfonic acid and 1equiv of N-halosuccinimide afforded highly selective ring-halogenation of N-acetyl-l-tyrosine, furnishing either N-…
Number of citations: 25 www.sciencedirect.com
DW Woolley - Journal of Biological Chemistry, 1946 - Elsevier
Since many compounds related structurally in specific ways to metabolically important substances have been found to produce signs of deficiency of the analogous metabolite, Woolley (…
Number of citations: 56 www.sciencedirect.com
E Frieden, RJ Winzler - Journal of Biological Chemistry, 1949 - Elsevier
Woolley (1) has prepared a number of ethers of N-acetyl-3, 5-diiodotyrosine and found them to interfere with various effects of thyroxine on amphibian larvae. Some of Woolley’s …
Number of citations: 42 www.sciencedirect.com
GM Salamonczyk, VB Oza, CJ Sih - Tetrahedron letters, 1997 - Elsevier
The mono- and di-iodo derivatives of 1-oxaspiro[2,5]bicycloocta-4,7-diee-6-one, 8 and 9, reacted readily with 3,5-diiodo-l-tyrosine at pH 8.0 to give 3,5,3′-triiodo-l-thyronine (T 3 ) and …
Number of citations: 41 www.sciencedirect.com
E Frieden, RJ Winzler - Journal of Biological Chemistry, 1948 - Elsevier
Methods Amphibian lbfetamorphosis-The effect of thyroxine and its analogues on amphibian metamorphosis was followed by observing the diminution of total body length essentially …
Number of citations: 51 www.sciencedirect.com
EC Jorgensen, RA Wiley - Journal of Medicinal Chemistry, 1962 - ACS Publications
3-Methyl-, 3-methyl-5-iodo-, and 3, 5-dimethyl-DL-thyronines, and their 3'-iodo derivatives havebeen prepared. Several showed thyroxine-like activity. 3, 5,-3', 5'-Tetramethyl-DL-…
Number of citations: 19 pubs.acs.org
EC Jorgensen, PA Lehman, C Greenberg… - Journal of Biological …, 1962 - Elsevier
In an effort to establish minimal and optimal structural requirements for the stimulation or suppression of various physiological functions by the thyroid hormones, and to gain knowledge …
Number of citations: 61 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.